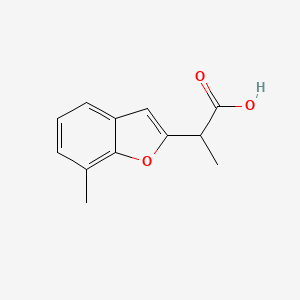

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid

Description

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a benzofuran derivative characterized by a methyl substituent at the 7-position of the benzofuran ring and a propanoic acid group attached to the 2-position.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(7-methyl-1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C12H12O3/c1-7-4-3-5-9-6-10(15-11(7)9)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14) |

InChI Key |

CRNCCHNCEYTKJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Scientific Research Applications

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-viral activity could be attributed to its ability to interfere with viral replication or entry into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 3-(7-Methyl-1-benzofuran-2-yl)propanoic Acid

The 3-yl isomer, 3-(7-Methyl-1-benzofuran-2-yl)propanoic acid (CAS 1049114-92-2), shares the same molecular formula (C₁₂H₁₂O₃) and methyl-benzofuran core but differs in the position of the propanoic acid side chain. This positional isomerism can significantly influence physicochemical properties and biological interactions. For example:

Dihydrobenzofuran Derivatives: 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic Acid

This compound (CAS 26018-52-0) features a dihydrobenzofuran ring (partially saturated) and a methoxy group at the 7-position. Key comparisons include:

The dihydro structure likely reduces aromatic conjugation, impacting electronic properties and metabolic stability.

Substituent Variations: Methyl vs. Methoxy

Substituents at the 7-position play a critical role in modulating bioactivity:

- Methoxy groups (e.g., in 7-methoxy derivatives) introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .

Biological Activity

2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid is C12H14O3, with a molecular weight of approximately 218.24 g/mol. The compound consists of a propanoic acid moiety attached to a benzofuran ring, with a methyl group at the 7-position, which contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid exhibits various biological activities, including:

- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted, making it a candidate for further investigation in inflammatory diseases.

- Antimicrobial Properties : Initial assessments indicate activity against various bacterial strains.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid against cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20.5 | Inhibition of cell cycle progression |

| HT-29 (Colon Cancer) | 18.0 | Modulation of signaling pathways |

Case Study: MCF-7 Cell Line

In a study investigating the effects of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid on the MCF-7 breast cancer cell line, researchers observed significant antiproliferative activity with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis, characterized by increased levels of caspases 3, 8, and 9, as well as alterations in Bcl-2 family protein levels .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. While specific quantitative data are still emerging, preliminary results suggest that it could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

The antimicrobial activity of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid has also been evaluated against various bacterial strains. Initial findings indicate moderate activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 25.0 |

| Escherichia coli | 30.0 |

| Bacillus subtilis | 20.0 |

These results suggest that the compound may have potential applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.